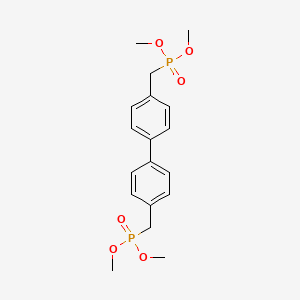

Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate

Overview

Description

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate is a complex organic compound characterized by its unique biphenyl structure with tetramethyl and bisphosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate typically involves the reaction of tetramethyl biphenyl derivatives with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications

Tetramethyl bisphosphonate derivatives have been explored for their potential in anticancer therapies. Studies have indicated that phosphonates can enhance the bioavailability of certain anticancer drugs. For instance, the development of a self-emulsifying drug delivery system incorporating etoposide and phospholipid complexes demonstrated significant improvements in drug solubility and bioavailability, showcasing the potential of phosphonates in enhancing therapeutic efficacy .

Bone Targeting

Another significant application lies in the realm of bone-targeting radiotracers for palliative therapy of bone metastases. Phosphonate compounds are often utilized due to their affinity for bone tissue. Research highlights the effectiveness of radiopharmaceuticals that incorporate phosphonates for targeted delivery to bone metastases, thereby improving therapeutic outcomes .

Materials Science

Metal-Organic Frameworks

Tetramethyl bisphosphonate has been investigated for its role in the development of metal-organic frameworks (MOFs). These frameworks exhibit improved moisture stability when phosphonate monoesters are incorporated. The presence of auxiliary N-donor ligands has been shown to influence the dimensionality of these frameworks significantly, making them suitable for various applications including gas storage and separation technologies .

Polymer Chemistry

In polymer chemistry, tetramethyl bisphosphonate can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of phosphonate groups into polymer matrices can impart desirable characteristics such as flame retardancy and increased thermal stability. This opens avenues for creating advanced materials suitable for aerospace and automotive applications.

Environmental Applications

Water Treatment

Phosphonates are being studied for their efficacy in water treatment processes. Their ability to chelate metal ions makes them useful in removing contaminants from water sources. Research indicates that tetramethyl bisphosphonate can effectively bind to heavy metals, facilitating their removal from aqueous solutions and thus contributing to environmental remediation efforts.

Case Studies

Mechanism of Action

The mechanism of action of Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, while the bisphosphonate groups can form strong bonds with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Similar biphenyl structure but lacks the bisphosphonate groups.

3,3’,5,5’-Tetramethyl-1,1’-biphenyl-4,4’-bipyrazole: Contains bipyrazole groups instead of bisphosphonate groups.

Uniqueness

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate is unique due to the presence of both tetramethyl and bisphosphonate groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Overview of Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate

This compound is a bisphosphonate compound that has garnered attention for its potential biological activities. Bisphosphonates are primarily known for their role in bone health, particularly in the treatment of osteoporosis and other bone-related disorders. The structural characteristics of this compound suggest it may exhibit unique biological properties.

Biological Activity

1. Mechanism of Action:

- Bisphosphonates generally inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. They bind to hydroxyapatite in bones and are taken up by osteoclasts during bone remodeling.

- The presence of the biphenyl moiety may enhance the compound's affinity for bone tissue and influence its pharmacokinetic properties.

2. Potential Therapeutic Applications:

- Osteoporosis Treatment: Like other bisphosphonates, this compound may be effective in reducing the risk of fractures in postmenopausal women and individuals with osteoporosis.

- Cancer Metastasis: There is evidence suggesting bisphosphonates can reduce skeletal-related events in patients with bone metastases from cancers such as breast and prostate cancer.

Research Findings

Case Studies and Experimental Data:

- Various studies have demonstrated that bisphosphonates can significantly reduce pain and improve quality of life in cancer patients with bone metastases.

- Research has indicated that certain bisphosphonates might have anti-tumor effects beyond their role in bone metabolism, possibly through direct effects on tumor cells or indirect effects via modulation of the immune system.

Data Table: Comparative Biological Activity

| Compound Name | Mechanism of Action | Therapeutic Use | Key Findings |

|---|---|---|---|

| This compound | Inhibits osteoclast activity | Osteoporosis, Cancer metastasis | Potential for reduced fracture risk; may influence tumor microenvironment |

| Alendronate | Inhibits osteoclasts | Osteoporosis | Proven efficacy in reducing vertebral fractures |

| Zoledronic Acid | Inhibits osteoclasts | Cancer metastasis | Reduces skeletal-related events in metastatic cancer |

Properties

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-[4-(dimethoxyphosphorylmethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6P2/c1-21-25(19,22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-26(20,23-3)24-4/h5-12H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTQGHMZUNKCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950056 | |

| Record name | Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27344-43-0 | |

| Record name | P,P,P′,P′-Tetramethyl P,P′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27344-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027344430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.